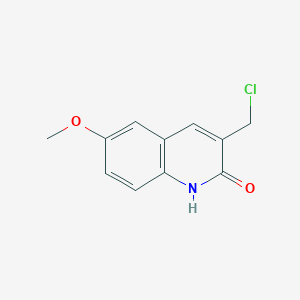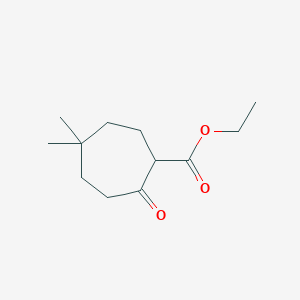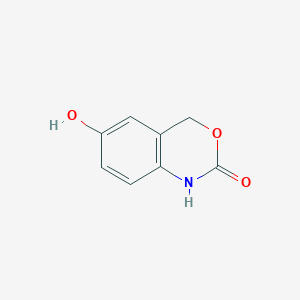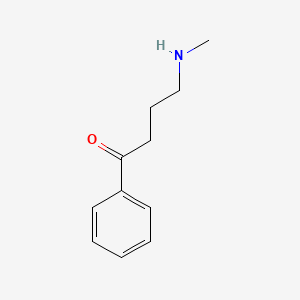
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Übersicht
Beschreibung
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyquinolin-2(1H)-one.
Chloromethylation: The key step involves the chloromethylation of 6-methoxyquinolin-2(1H)-one.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the chloromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form quinoline-2,6-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinolin-2(1H)-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methyl-6-methoxyquinolin-2(1H)-one:
3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the leaving group.
Uniqueness
The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one a unique and versatile compound for various chemical transformations and applications. Its reactivity can be fine-tuned by modifying the substituents on the quinoline ring, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLCZURKBOLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597284 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-81-7 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[[5-(3-nitrophenyl)-2-furanyl]methyl]-](/img/structure/B1661286.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B1661288.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B1661289.png)
![Benzene, 4-(methylthio)-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B1661291.png)


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-(4-methylphenyl)-2-(methylthio)-](/img/structure/B1661297.png)



![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1661302.png)
![Benzothiazolium, 3-[(3-bromophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661307.png)
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661308.png)
